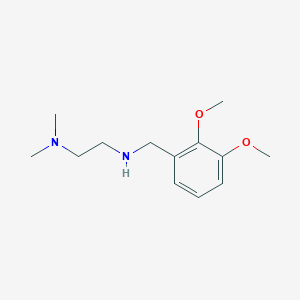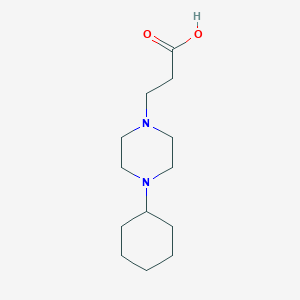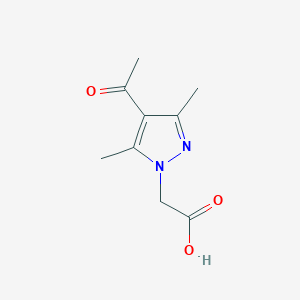
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as 3,5-Dimethyl-1H-pyrazole-1-acetic acid . The CAS Number for this compound is 16034-49-4 .
Synthesis Analysis
While specific synthesis methods for “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” were not found, there are studies on the synthesis of related pyrazole derivatives. For instance, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Physical And Chemical Properties Analysis
“(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” is a paste with a melting point of 186-192 °C . The SMILES string for this compound is Cc1cc©n(CC(O)=O)n1 .
Wissenschaftliche Forschungsanwendungen
-
Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials. This includes polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
-
Nanotechnology : Nanotechnology is helping to considerably improve many technology and industry sectors: information technology, homeland security, medicine, transportation, energy, food safety, and environmental science, among many others . Using nanotechnology, materials can effectively be made stronger, lighter, more durable, more reactive, more sieve-like, or better electrical conductors .
-
N-Acetyl-d-neuraminic Acid (Neu5Ac) : Neu5Ac and its derivatives are a very important group of biomolecules because these sugars occupy the terminal positions in numerous macromolecules, such as the glycans of glycoproteins, and are involved in many biological and pathological phenomena .
-
Low-Valent Compounds with Heavy Group-14 Elements : These compounds have received significant attention in several fields of chemistry due to their unique electronic properties. They have shown applications in various areas such as organic transformations, small molecule activation, and materials. This includes polymerization of rac-lactide, L-lactide, DL-lactide, and caprolactone, followed by their photophysical properties (phosphorescence and fluorescence), thin film deposition (atomic layer deposition and vapor phase deposition), and medicinal applications .
-
Nanotechnology : Nanotechnology is helping to considerably improve many technology and industry sectors: information technology, homeland security, medicine, transportation, energy, food safety, and environmental science, among many others . Using nanotechnology, materials can effectively be made stronger, lighter, more durable, more reactive, more sieve-like, or better electrical conductors .
-
N-Acetyl-d-neuraminic Acid (Neu5Ac) : Neu5Ac and its derivatives are a very important group of biomolecules because these sugars occupy the terminal positions in numerous macromolecules, such as the glycans of glycoproteins, and are involved in many biological and pathological phenomena .
Zukünftige Richtungen
The future directions for the study of “(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid” and related compounds could include further exploration of their pharmacological effects, such as their antileishmanial and antimalarial activities . Additionally, the development of new synthesis methods and the study of their chemical reactions could be beneficial .
Eigenschaften
IUPAC Name |
2-(4-acetyl-3,5-dimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-5-9(7(3)12)6(2)11(10-5)4-8(13)14/h4H2,1-3H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAAGCCBFNEUKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390323 |
Source


|
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-YL)acetic acid | |
CAS RN |
890092-87-2 |
Source


|
| Record name | (4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

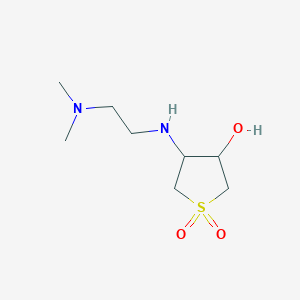
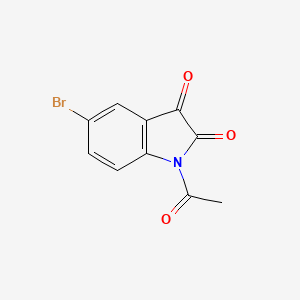
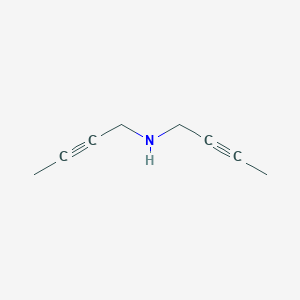
![3-(4-Ethoxy-3-methoxy-phenyl)-3-[(thiophene-2-carbonyl)-amino]-propionic acid](/img/structure/B1335108.png)
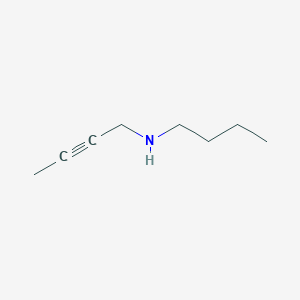
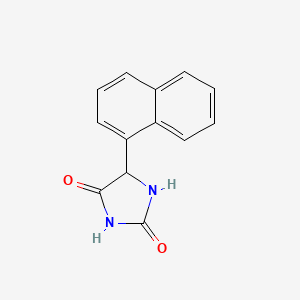
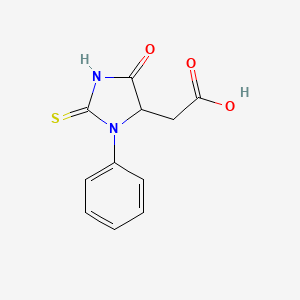
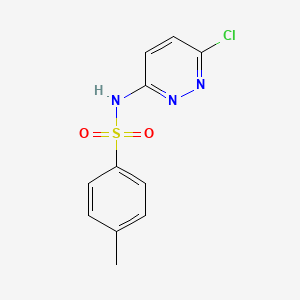

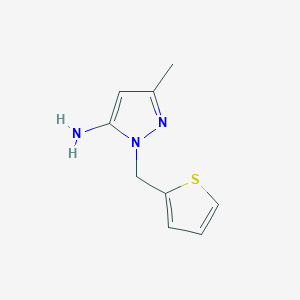
![5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid](/img/structure/B1335128.png)
![[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine](/img/structure/B1335131.png)
